Decyl butyrate

lipophilicity partition coefficient flavor release

Decyl butyrate (butanoic acid, decyl ester) is a C₁₄ fatty alcohol ester belonging to the aliphatic butyrate series. It is a colorless oily liquid with a characteristic sweet, fruity, waxy odor and a taste profile described as fruity, waxy, fatty, and slightly citrus.

Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
CAS No. 5454-09-1
Cat. No. B1670166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyl butyrate
CAS5454-09-1
SynonymsDecyl butyrate;  I3-30734;  Butanoic acid, decyl ester;  Butyric acid, decyl ester;  Decyl butanoate;  EINECS 226-700-8;  ENT 30734;  FEMA No. 2368;  NSC 23061;  UNII-5092J5M42W.
Molecular FormulaC14H28O2
Molecular Weight228.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC(=O)CCC
InChIInChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-13-16-14(15)12-4-2/h3-13H2,1-2H3
InChIKeyPUCQHFICPFUPKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decyl Butyrate (CAS 5454-09-1) – Sourcing a Long-Chain Butyrate Ester for Controlled Flavor Release


Decyl butyrate (butanoic acid, decyl ester) is a C₁₄ fatty alcohol ester belonging to the aliphatic butyrate series. It is a colorless oily liquid with a characteristic sweet, fruity, waxy odor and a taste profile described as fruity, waxy, fatty, and slightly citrus . Regulatory bodies including FEMA (No. 2368), CoE (No. 273), and JECFA (No. 156) have evaluated the compound and concluded no safety concern at current intake levels when used as a flavoring agent [1]. Compared to shorter-chain butyrates, decyl butyrate exhibits markedly lower volatility, substantially higher lipophilicity, and reduced water solubility—physicochemical features that directly govern its sensory performance, formulation compatibility, and suitability for long-lasting flavor applications [2].

Why Decyl Butyrate Cannot Be Swapped for a Shorter-Chain Butyrate Ester


Butyrate esters are frequently treated as interchangeable fruity notes in flavor and fragrance procurement; however, the alkyl chain length of the alcohol moiety exerts a profound influence on partition behavior, sensory threshold, release kinetics, and thermal process stability. Decyl butyrate, with its ten-carbon linear alcohol backbone, resides at the far upper end of the commercially employed butyrate ester homologous series. Its logP of approximately 6.02 [1] means it partitions >10,000-fold more into lipid phases than ethyl butyrate (logP ≈ 1.8) [2], drastically altering aroma release from food matrices and substantivity on skin or fabric. Simply substituting a shorter-chain analog such as ethyl, butyl, or hexyl butyrate will yield a product with an entirely different temporal scent profile, higher flash-evaporation loss during processing, and inadequate long-term stability in formulations requiring sustained fragrance impact. The quantitative evidence below establishes the specific magnitude of these differences.

Decyl Butyrate – Head-to-Head Quantitative Differentiation Evidence


LogP-Driven Lipid Partitioning: Decyl Butyrate vs. Shorter n-Alkyl Butyrate Esters

Decyl butyrate exhibits an experimental octanol/water partition coefficient (logP) of 6.02 [1]. This value is substantially higher than that of its closest short-chain analogs: ethyl butyrate (logP 1.8 [2]), butyl butyrate (logP 2.82 [3]), hexyl butyrate (logP 3.83 [4]), and octyl butyrate (logP 4.96 ). The logP increment of approximately 0.5–0.6 per additional methylene group is consistent with the expected hydrophobic contribution of the extended alkyl chain. The practical consequence is that decyl butyrate partitions >10,000-fold more favorably into lipid phases than ethyl butyrate, and approximately 10-fold more than octyl butyrate. This differential governs the temporal release profile from oil/water emulsions, fat-based food matrices, and skin sebum, making decyl butyrate the preferred choice for sustained, background aroma rather than sharp, fleeting top-notes.

lipophilicity partition coefficient flavor release

Vapor Pressure and Processing Losses: Decyl Butyrate vs. Ethyl Butyrate

The saturated vapor pressure of decyl butyrate at 25 °C is approximately 0.00532 mmHg , which is roughly 2,400-fold lower than that of ethyl butyrate (12.8 mmHg at 25 °C ) and about 6.5-fold lower than that of octyl butyrate (0.0349 mmHg at 25 °C ). This extremely low volatility means that during high-temperature food processing (e.g., baking, extrusion, pasteurization), decyl butyrate experiences dramatically reduced evaporative loss compared to short-chain butyrates. The boiling point confirms this trend: decyl butyrate boils at 270 °C (760 mmHg) , vs. 120–121 °C for ethyl butyrate, 205 °C for hexyl butyrate, and 224 °C for octyl butyrate. For manufacturers requiring a flavor compound that survives thermal unit operations without requiring encapsulation, decyl butyrate provides a direct drop-in advantage.

volatility vapor pressure thermal processing

Aqueous Solubility: Decyl Butyrate Is Practically Water-Insoluble vs. Ethyl Butyrate

The aqueous solubility of decyl butyrate is estimated at 0.001 g/L (1 ppm) at 25 °C [1], rendering the compound practically insoluble in water. By contrast, ethyl butyrate exhibits a measured aqueous solubility of approximately 4.9 g/L (4,900 ppm) [2]. This ~5,000-fold difference in water solubility has critical implications for beverage and aqueous food product formulation. In clear beverages, decyl butyrate will not cause turbidity issues and will not readily partition into the aqueous headspace; instead, it requires emulsification or solubilization in a lipid carrier for effective dispersion. For procurement teams evaluating flavor esters for water-based products, decyl butyrate's near-zero water solubility dictates a fundamentally different formulation approach than that used for short-chain butyrates.

water solubility formulation beverage

Sensory Threshold: Decyl Butyrate Exhibits a Higher Taste Threshold than Ethyl Butyrate

In standardized sensory evaluation, decyl butyrate delivers characteristic taste notes of fruity, waxy, fatty, and slightly citrus at a tested concentration of 50 ppm . Ethyl butyrate, in contrast, is reported to deliver its characteristic fruity, sweet, tutti-frutti, apple note at a lower concentration of 20 ppm . While these values do not represent strict detection thresholds (they are descriptive tasting concentrations), they indicate that approximately 2.5 times more decyl butyrate is needed to achieve a comparable flavor impact. This difference is mechanistically consistent with the higher molecular weight (228.37 vs. 116.16 g/mol) and lower vapor pressure of decyl butyrate, which reduces the concentration of odor-active molecules reaching the olfactory epithelium. For flavor formulators, decyl butyrate is thus best employed as a background note and fixative, rather than as a primary impact character.

taste threshold sensory evaluation flavor potency

Gas Chromatographic Retention: Decyl Butyrate Elutes Far Later than Shorter Butyrate Esters

On a non-polar SE-30 capillary column under isothermal conditions, decyl butyrate exhibits a Kovats retention index (RI) ranging from 1564 to 1590, depending on temperature [1]. For the common butyrate series, ethyl butyrate elutes with an RI of approximately 800 (DB-5) [2], and hexyl butyrate around 1130–1170. The RI difference of approximately 750–790 units between decyl butyrate and ethyl butyrate reflects the significantly greater boiling point and lower vapor pressure of the C₁₀ ester. This pronounced chromatographic separation can be exploited for quantitative analysis in complex flavor mixtures: decyl butyrate can be resolved from other butyrate esters and quantified without co-elution interference, providing a distinct analytical advantage for quality control laboratories that need to verify the identity and purity of long-chain butyrate esters in multi-component flavor formulations.

Kovats retention index volatility quality control

Class-Level Inference: Enhanced Hydrolytic Stability of Long-Chain vs. Short-Chain Butyrate Esters

Although no direct head-to-head hydrolysis rate constant has been published specifically for decyl butyrate versus shorter butyrate esters, the general class-level behavior of aliphatic esters is well established: the rate of both acid- and base-catalyzed hydrolysis decreases as the steric bulk and chain length of the alcohol moiety increase [1]. The decyl group provides greater steric shielding of the carbonyl carbon than ethyl or butyl groups, which is expected to retard nucleophilic attack by water. Additionally, the extremely low water solubility of decyl butyrate (~0.001 g/L) limits its availability in the aqueous phase where hydrolysis occurs, providing a second, matrix-level protection mechanism not available to the more water-soluble short-chain butyrates. This inference is consistent with the known trend: as the alkyl chain of butyrate esters lengthens, hydrolytic half-life increases under both acidic (beverage) and alkaline (cleaning product) conditions . For procurement decisions involving products with extended shelf-life requirements (e.g., ready-to-drink beverages, personal care formulations at pH 4–8), decyl butyrate is predicted to offer superior chemical stability.

hydrolysis stability shelf-life

Decyl Butyrate Application Scenarios Grounded in Differentiation Evidence


Long-Lasting Background Note in Fine Fragrances and Personal Care Products

Decyl butyrate's logP of 6.02 and vapor pressure of 0.00532 mmHg [1] make it an ideal base-note or middle-note fixative. In ethanol-based perfumes, its high lipophilicity promotes retention on skin sebum, and its low volatility ensures a prolonged, subtle fruity-waxy trail that outlasts the rapid evaporation of ethyl or butyl butyrate. Formulators designing eaux de toilette or body lotions targeting a lasting apricot-rose undertone should preferentially source decyl butyrate over shorter-chain butyrates that dissipate within the top-note window.

Thermally Processed Foods Requiring Flavor Survival Through Baking or Extrusion

With a boiling point of 270 °C and flash point above 230 °F , decyl butyrate survives baking, frying, and extrusion temperatures that would flash-evaporate ethyl butyrate (bp 120 °C). Baked goods, snack seasonings, and retorted sauces benefit from the compound's thermal resilience, delivering a consistent fruity background character in the finished product despite aggressive processing. Procurement specifications for baked-good flavorants should include a minimum boiling point >200 °C to avoid processing losses—a criterion decyl butyrate readily satisfies.

Fat-Based and Oil-Phase Flavor Delivery Systems

The extreme lipophilicity (logP 6.02) and near-zero water solubility (0.001 g/L) of decyl butyrate [2] make it naturally compatible with oil-based delivery matrices such as vegetable oil slurries, fat encapsulates, and lipid nanoparticle flavor carriers. In butter, chocolate, and frying oil applications, decyl butyrate partitions almost exclusively into the lipid phase, providing uniform flavor distribution without losses to aqueous process water. This stands in contrast to ethyl butyrate, which, with a water solubility of ~4.9 g/L, partitions significantly into aqueous phases and is partially washed away during wet processing steps.

Distinctive Sensory Signature for Citrus-Apricot-Rose Flavor Profiles

While ethyl butyrate imparts a sharp pineapple-apple impact and butyl butyrate a sweet, diffusive fruity note, decyl butyrate's sensory profile—described as sweet, fruity, waxy, slightly rosy with apricot and citrus undertones —is chemically encoded by its long C₁₀ alkyl chain. This differentiated hedonic signature, combined with its higher taste threshold (50 ppm vs. 20 ppm for ethyl butyrate) , positions decyl butyrate as the procureable ester of choice when the formulation objective is a subdued, waxy-fruity background character rather than a sharp, high-impact top-note.

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